8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
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Overview
Description
8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that incorporates multiple functional groups, including an oxazole ring, a methoxyphenyl group, and a purinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic synthesis The process begins with the preparation of the oxazole ring, which is then functionalized with a methoxyphenyl groupThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while nucleophilic substitution of the sulfanyl group can produce a variety of substituted derivatives .
Scientific Research Applications
8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound shares the methoxyphenyl group but has a different core structure, leading to different properties and applications.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Another compound with a methoxyphenyl group, but with a triazole ring instead of an oxazole ring.
Uniqueness
8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxazole ring and the purinone core allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
8-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-methyl-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-10-12(21-17(26-10)11-6-4-5-7-13(11)25-3)8-27-18-22-14-15(23(18)2)19-9-20-16(14)24/h4-7,9H,8H2,1-3H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFEJUCYMTUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=C(N3C)N=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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